2-(4-chlorophenoxy)-N-[2-(2-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(2-methoxyphenyl)ethyl]acetamide is an organic compound characterized by its unique structure, which includes a chlorophenoxy group and a methoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-chlorophenoxy)acetyl chloride.
Amidation Reaction: The 2-(4-chlorophenoxy)acetyl chloride is then reacted with 2-(2-methoxyphenyl)ethylamine in the presence of a base like pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of 2-(4-chlorophenoxy)-N-[2-(2-methoxyphenyl)ethyl]acetaldehyde or acetic acid derivatives.
Reduction: Formation of 2-(4-chlorophenoxy)-N-[2-(2-methoxyphenyl)ethyl]amine.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorophenoxy)-N-[2-(2-methoxyphenyl)ethyl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-phenylacetamide: Lacks the methoxyphenyl ethyl group, which may affect its biological activity and chemical properties.
2-(4-bromophenoxy)-N-[2-(2-methoxyphenyl)ethyl]acetamide: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and interactions.
2-(4-chlorophenoxy)-N-[2-(2-hydroxyphenyl)ethyl]acetamide: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and hydrogen bonding capabilities.
Uniqueness
2-(4-chlorophenoxy)-N-[2-(2-methoxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl ethyl group may enhance its lipophilicity and ability to cross biological membranes, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H18ClNO3 |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C17H18ClNO3/c1-21-16-5-3-2-4-13(16)10-11-19-17(20)12-22-15-8-6-14(18)7-9-15/h2-9H,10-12H2,1H3,(H,19,20) |
InChI Key |
HGHHGZRRGFHGLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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